molecular formula C9H7N B14037979 5-Deuterioquinoline

5-Deuterioquinoline

Cat. No.: B14037979
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-QYKNYGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deuterioquinoline is a deuterated derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1 of its fused benzene-pyridine ring system. The deuterium atom replaces hydrogen at the 5th position (C-5), making it a valuable isotopic analog for research applications. Deuterated compounds like this compound are extensively used in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct nuclear spin properties, which reduce signal splitting and simplify spectral analysis .

Its primary applications include mechanistic studies in organic chemistry, metabolic tracing, and as an internal standard in analytical chemistry .

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

5-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i4D

InChI Key

SMWDFEZZVXVKRB-QYKNYGDISA-N

Isomeric SMILES

[2H]C1=C2C=CC=NC2=CC=C1

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-5-D can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of quinoline-5-D typically involves the Skraup synthesis due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-Deuterioquinoline, differing primarily in substituents at the C-5 position:

Compound Substituent Molecular Formula CAS Number Key Applications
This compound -D C₉H₆DN Not provided NMR spectroscopy, isotopic labeling, metabolic studies
5-Chloroisoquinoline -Cl C₉H₆ClN 607-32-9 Medicinal chemistry (e.g., synthesis of kinase inhibitors)
5-Nitroisoquinoline -NO₂ C₉H₆N₂O₂ 607-32-9 Precursor for agrochemicals, explosives, and dyes
5-(1,3-Dioxolan-2-yl)isoquinoline -O(C₂H₄O₂) C₁₂H₁₁NO₂ 1312339-14-2 Organic synthesis (functional group compatibility studies)
1-Chloro-5-methoxyisoquinoline -Cl, -OCH₃ C₁₀H₈ClNO 106462-85-5 Pharmaceutical intermediates (e.g., antiviral agents)

Key Observations :

  • Electronic Effects: Chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, enhancing electrophilic reactivity in synthetic pathways, whereas deuterium (-D) has minimal electronic impact but alters isotopic properties .
  • Functional Versatility : Methoxy (-OCH₃) and dioxolane groups improve solubility in polar solvents, broadening utility in aqueous reaction systems .
Functional Analogues

Deuterated pharmaceuticals like Ofloxacin-d₃ (CAS 82419-36-1) share functional similarities with this compound. Ofloxacin-d₃, a deuterated antibiotic, is used to study drug metabolism and trace isotopic distribution in biological systems, mirroring this compound’s role in mechanistic research .

Research Findings and Comparative Analysis

Spectroscopic Utility
  • NMR Applications: this compound’s deuterium atom eliminates spin-spin coupling with adjacent protons, simplifying complex NMR spectra. In contrast, non-deuterated analogs like 5-Chloroisoquinoline produce split signals, complicating structural elucidation .
  • Mass Spectrometry : Deuterium incorporation increases molecular mass by 1 Da per substitution, enabling precise tracking in isotopic labeling experiments .

Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound 5-Chloroisoquinoline 5-Nitroisoquinoline
Molecular Weight (g/mol) 144.17 163.61 174.16
LogP (Predicted) ~2.1 ~2.8 ~1.5
Solubility (Water) Low Very low Moderate
Key Application Isotopic tracer Kinase inhibitors Agrochemical synthesis
Table 2: Research Impact by Substituent
Substituent Advantages Limitations
-D Enhanced metabolic stability, NMR simplicity No direct pharmacological activity
-Cl High reactivity in cross-coupling reactions Toxicity concerns in drug development
-NO₂ Versatile precursor for explosives and dyes Environmental persistence

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